1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine
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Overview
Description
1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with an ethyl group at the nitrogen atom and a thiophene-2-sulfonyl group at the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine typically involves the reaction of piperazine with ethylating agents and thiophene-2-sulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. The process can be summarized as follows:
Ethylation of Piperazine: Piperazine is reacted with an ethylating agent, such as ethyl bromide, in the presence of a base to form 1-ethylpiperazine.
Sulfonylation: The 1-ethylpiperazine is then reacted with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine and a solvent such as dichloromethane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Thiophene-2-sulfide derivatives.
Substitution: Various alkyl or aryl-substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene-2-sulfonyl group can enhance the compound’s binding affinity and specificity towards certain molecular targets, while the piperazine ring can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-(thiophene-2-carbonyl)-piperazine: Similar structure but with a carbonyl group instead of a sulfonyl group.
1-Methyl-4-(thiophene-2-sulfonyl)-piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-(furan-2-sulfonyl)-piperazine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-Ethyl-4-(thiophene-2-sulfonyl)-piperazine is unique due to the presence of the thiophene-2-sulfonyl group, which can impart specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-2-11-5-7-12(8-6-11)16(13,14)10-4-3-9-15-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZGXIATNBYEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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